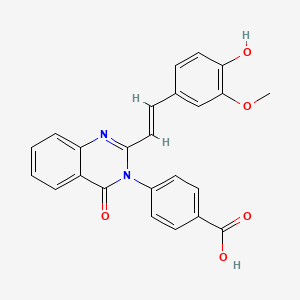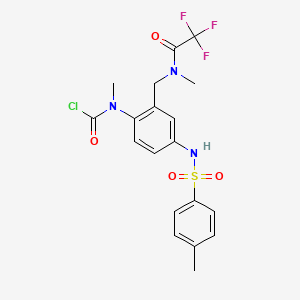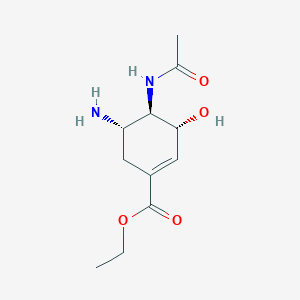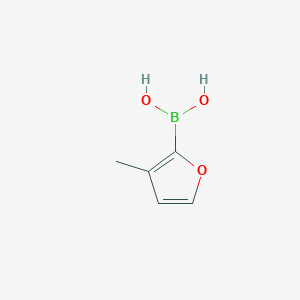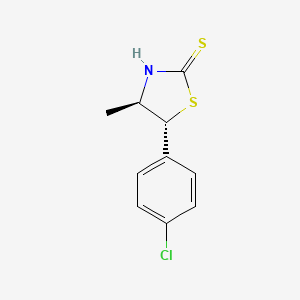
(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione is a chiral thiazolidine derivative This compound is characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione typically involves the reaction of 4-chlorobenzaldehyde with L-cysteine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomerically pure product.
化学反应分析
Types of Reactions
(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
作用机制
The mechanism of action of (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. The thiazolidine ring and chlorophenyl group play crucial roles in its binding affinity and specificity. The compound can modulate various signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-one
- (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-sulfone
- (4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-amine
Uniqueness
(4R,5R)-5-(4-Chlorophenyl)-4-methylthiazolidine-2-thione is unique due to its thione functional group, which imparts distinct chemical reactivity compared to its analogs. This functional group allows for specific interactions with biological targets and contributes to its diverse range of applications.
属性
分子式 |
C10H10ClNS2 |
|---|---|
分子量 |
243.8 g/mol |
IUPAC 名称 |
(4R,5R)-5-(4-chlorophenyl)-4-methyl-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C10H10ClNS2/c1-6-9(14-10(13)12-6)7-2-4-8(11)5-3-7/h2-6,9H,1H3,(H,12,13)/t6-,9+/m1/s1 |
InChI 键 |
QLKUAOWQVQATNE-MUWHJKNJSA-N |
手性 SMILES |
C[C@@H]1[C@H](SC(=S)N1)C2=CC=C(C=C2)Cl |
规范 SMILES |
CC1C(SC(=S)N1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


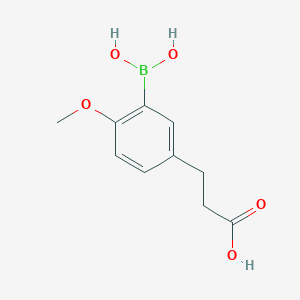
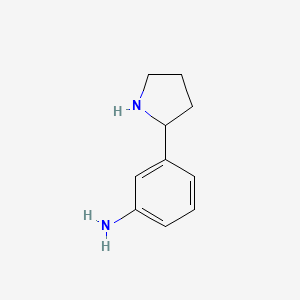
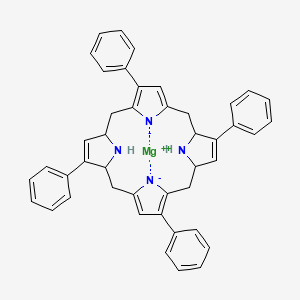

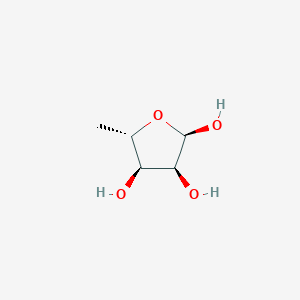

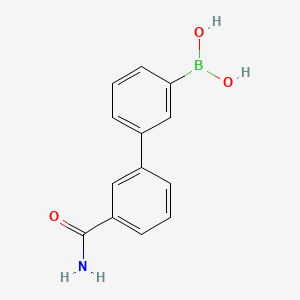
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
